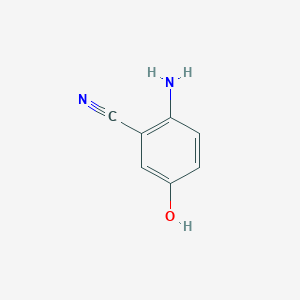

2-Amino-5-hydroxybenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQCSIAXHUORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603057 | |

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116423-58-6 | |

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Hydroxybenzonitrile and Its Analogs

Precursor-based Synthesis Pathways

The construction of the 2-amino-5-hydroxybenzonitrile scaffold often relies on the modification of simpler, commercially available precursors. These methods involve the sequential introduction or modification of functional groups on a pre-existing benzene (B151609) ring.

Strategies from Substituted Benzonitriles

A common approach involves the functionalization of a benzonitrile (B105546) derivative that already contains either the amino or the hydroxyl group. For instance, starting with 2-aminobenzonitrile (B23959), a hydroxyl group can be introduced at the 5-position. Conversely, starting with a hydroxybenzonitrile, an amino group can be installed.

The direct hydroxylation of 2-aminobenzonitrile is challenging due to the directing effects of the amino and nitrile groups. However, related transformations on analogous systems provide insight into potential routes. For instance, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) has been achieved from 2-aminobenzonitrile using N-chlorosuccinimide. chemicalbook.com A similar strategy involving an electrophilic hydroxylation agent could potentially be employed.

Alternatively, a more common route involves starting with a precursor where a different functional group occupies the 5-position, which is then converted to a hydroxyl group. For example, a methoxy (B1213986) group can be demethylated, or a nitro group can be reduced to an amino group, which is then diazotized and hydrolyzed to a hydroxyl group.

| Starting Material | Reagents | Product | Notes |

| 2-Aminobenzonitrile | N-Chlorosuccinimide, Acetonitrile (B52724) | 2-Amino-5-chlorobenzonitrile | Demonstrates functionalization at the 5-position of 2-aminobenzonitrile. chemicalbook.com |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Methylamine (aq) 3. N-Halosuccinimide | 2-Amino-5-halogenated-N,3-dimethylbenzamides | A one-pot, three-step synthesis that functionalizes the aromatic ring. sioc-journal.cn |

| 2-Aminobenzonitriles | Ynones, KOtBu | Polysubstituted 4-aminoquinolines | A transition-metal-free one-pot reaction involving aza-Michael addition and intramolecular annulation. cardiff.ac.uk |

This table presents examples of reactions starting from substituted benzonitriles to produce functionalized analogs, illustrating potential pathways for the synthesis of this compound.

Approaches from Substituted Phenols

Synthesizing this compound from a substituted phenol (B47542) precursor typically involves the introduction of the amino and nitrile functionalities onto the phenol ring. Starting with p-aminophenol, the introduction of a nitrile group at the 2-position can be challenging. A more viable route often begins with a phenol derivative that facilitates the desired substitutions.

For example, starting with 4-hydroxybenzonitrile (B152051), the introduction of an amino group at the 2-position can be achieved through nitration followed by reduction. The nitration of 4-hydroxybenzonitrile would be expected to occur at the positions ortho to the hydroxyl group. Separation of the desired 2-nitro-4-hydroxybenzonitrile isomer from the 3-nitro-4-hydroxybenzonitrile byproduct would be necessary, followed by reduction of the nitro group to an amino group.

Another approach involves the use of Mannich-type reactions. For instance, the reaction of p-substituted phenols with a cyclic aminal has been used to synthesize complex molecules bearing substituted phenol moieties. mdpi.com While not a direct synthesis of the target molecule, it demonstrates the reactivity of phenols in forming new C-N bonds.

| Starting Material | Reagents | Product | Notes |

| p-Cresol or 4-Methoxyphenol | Cyclic aminal, Dioxane/Water | Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols | A Mannich-type tandem reaction demonstrating the functionalization of phenols. mdpi.com |

| 4-Hydroxybenzonitrile | NaHSe, then Ethyl 2-chloroacetoacetate | 2-Amino-1,3-selenazole derivative | Demonstrates the use of 4-hydroxybenzonitrile as a precursor for heterocyclic synthesis. nih.gov |

| Cyclohexenones | DMSO, I2 | Meta-substituted phenols | An oxidative aromatization method to produce substituted phenols from non-aromatic precursors. gaylordchemical.com |

This table showcases synthetic strategies starting from phenolic compounds, indicating possible routes for the elaboration of the this compound structure.

Conversion of Related Aromatic Amines and Nitriles

The synthesis of this compound can also be accomplished through the interconversion of functional groups in related aromatic amines and nitriles. A classic example is the Sandmeyer reaction, where an aromatic amine is converted to a nitrile. For instance, 4-amino-3-hydroxyaniline could potentially be diazotized and then treated with a cyanide source to introduce the nitrile group.

The conversion of nitriles to other functional groups is also a valuable tool. While not directly applicable to the synthesis of the target compound, the hydration of nitriles to amides is a well-established transformation. researchgate.net

A notable synthesis of 2-amino-5-chlorobenzonitrile starts from 5-chloroanthranilic acid. chemicalbook.com This four-step process involves the conversion of the carboxylic acid to an acid chloride, followed by amination to the amide, and finally dehydration to the nitrile. chemicalbook.com A similar pathway starting from 5-hydroxyanthranilic acid could theoretically yield this compound.

| Starting Material | Reaction Type | Key Transformation | Relevance |

| 5-Chloroanthranilic acid | Multi-step synthesis | Carboxylic acid to Nitrile | A demonstrated route for synthesizing a 2-amino-5-substituted benzonitrile from an anthranilic acid derivative. chemicalbook.com |

| Aromatic Aldehydes | One-pot synthesis | Aldehyde to Nitrile | Conversion of an aldehyde to a nitrile using hydroxylamine (B1172632) hydrochloride in an aqueous environment. rsc.org |

| Halogenoalkanes | Nucleophilic Substitution | Halide to Amine | A fundamental method for preparing amines from alkyl halides. chemguide.co.uk |

| Aromatic Amines | Sandmeyer Reaction | Amino to Nitrile | A classic method for introducing a nitrile group onto an aromatic ring. |

This table illustrates various transformations of aromatic amines and nitriles that are pertinent to the synthesis of this compound and its analogs.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govpreprints.orgfrontiersin.org These reactions are characterized by high atom economy and operational simplicity.

One-Pot Synthesis Protocols

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable for their efficiency and reduced waste generation. sioc-journal.cn A one-pot synthesis of 2-hydroxy-5-nitropyridine, an analog of the target molecule, involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction in the same pot. google.com This strategy avoids the isolation of intermediates and simplifies the purification process. google.com

Similarly, the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles has been achieved in a one-pot, transition-metal-free reaction. cardiff.ac.uk This process proceeds through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk The development of a one-pot protocol for this compound could involve the in-situ generation of a reactive intermediate that subsequently cyclizes or is functionalized.

| Reaction Type | Starting Materials | Product | Key Features |

| One-pot Nitration/Diazotization | 2-Aminopyridine, Conc. H2SO4, Conc. HNO3, NaNO2 | 2-Hydroxy-5-nitropyridine | Continuous operation reduces wastewater and production costs. google.com |

| One-pot Halogenation | 2-Amino-3-methylbenzoic acid, Bis(trichloromethyl) carbonate, Methylamine, N-Halosuccinimide | 2-Amino-5-halogenated-N,3-dimethylbenzamides | Three-step synthesis in a single pot with high overall yield. sioc-journal.cn |

| One-pot Nitrile Synthesis | Aromatic aldehydes, Hydroxylamine hydrochloride, Sodium acetate | Aryl nitriles | Environmentally friendly method using water as a solvent. rsc.org |

This table highlights several one-pot synthetic methods that exemplify the efficiency and potential for developing a streamlined synthesis of this compound.

Domino and Cascade Reactions

Domino or cascade reactions are a subset of one-pot reactions where a series of intramolecular or intermolecular transformations occur sequentially, with each step being triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials.

A cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides has been developed via a palladium-catalyzed carbonylation reaction. researchgate.net This process involves an aminocarbonylation of the aryl bromide, followed by hydration of the nitrile and subsequent cyclization. researchgate.net

The application of enzyme-initiated domino reactions has also been explored, where a biocatalyst triggers a cascade of reactions. psu.edu For example, the enzymatic generation of a diene followed by a Diels-Alder reaction can lead to complex cyclic structures. psu.edu While a direct enzymatic cascade to this compound has not been reported, the principles of domino reactions offer a promising avenue for its innovative synthesis.

| Reaction Name | Reactants | Catalyst/Mediator | Product Type |

| Palladium-Catalyzed Cascade | 2-Aminobenzonitriles, Aryl bromides | Palladium catalyst, CO | Quinazolinones |

| Aza-Michael/Annulation Domino | Ynones, 2-Aminobenzonitriles | KOtBu | 4-Aminoquinolines |

| Enzyme-Initiated Domino | Furfuryl alcohols | Lipase, Enol ester | 7-Oxabicyclo[2.2.1]heptene derivatives |

This table provides examples of domino and cascade reactions, showcasing their power in constructing complex heterocyclic systems from simple precursors, a strategy that could be adapted for the synthesis of this compound.

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective pathways for the synthesis of complex organic molecules. Various catalytic systems, including transition metals, organocatalysts, and phase-transfer catalysts, have been instrumental in developing synthetic routes to this compound and its analogs.

Transition Metal Catalysis

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of substituted benzonitriles.

The cyanation of aryl halides is a prominent method for introducing the nitrile group. alberts.edu.inmdpi.com Palladium and copper-based catalysts have seen significant advancements for this purpose. alberts.edu.in For instance, copper-catalyzed cyanation reactions have been developed to transform aryl halides into aryl nitriles, which are important building blocks in organic synthesis. alberts.edu.in Ruthenium catalysts have also gained attention for cyanation reactions due to their ability to exist in multiple oxidation states. d-nb.info Ruthenium-catalyzed oxidative cyanation of tertiary amines and the cyanation of arenes and heteroarenes using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent have been reported. d-nb.info

A patent describes a process for preparing amino- or hydroxybenzonitriles by reacting the corresponding benzoic acid or ester with ammonia (B1221849) in the presence of a supported boron phosphate (B84403) catalyst doped with a transition metal from groups 5, 6, 12, or 14. google.com Nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide also provides a practical route to nitriles under mild conditions. mdpi.com Furthermore, palladium-catalyzed denitrative cyanation of nitroarenes using aminoacetonitriles as a non-metal cyanating agent offers a safer alternative to traditional methods that use metal cyanides. rsc.org

Below is a table summarizing various transition metal-catalyzed cyanation reactions.

| Catalyst System | Substrate | Cyanating Agent | Key Features |

| Palladium or Copper-based | Aryl Halides | Various | Significant advancements in catalyst development. alberts.edu.in |

| Ruthenium Complexes | Tertiary Amines, Arenes | NaCN, NCTS | Versatile catalyst with multiple oxidation states. d-nb.info |

| Supported Boron Phosphate with Transition Metal | Amino/Hydroxy Benzoic Acids | Ammonia | High-temperature gas-phase reaction. google.com |

| Nickel/Ligand | Aryl Halides | Cyanogen Bromide | Mild reaction conditions and good functional group tolerance. mdpi.com |

| Pd(acac)2/BrettPhos | Nitroarenes | Aminoacetonitriles | Safer, non-metal cyanide source. rsc.org |

Organocatalysis and Biocatalysis

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org Organocatalysts are attractive due to their low toxicity, stability, and availability. beilstein-journals.org For the synthesis of related heterocyclic structures, such as 2-amino-4H-chromene-3-carbonitriles, cinchona alkaloid-derived thiourea (B124793) catalysts have been used to achieve enantioselective synthesis. nih.gov Proline-functionalized organocatalysts have also been employed in enantioselective Michael addition reactions. researchgate.net The immobilization of organocatalysts on solid supports is an active area of research, aiming to improve catalyst reusability and efficiency. beilstein-journals.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.govrsc.org Nitrile hydratase enzymes have been integrated with copper-catalyzed N-arylation in a one-pot system for amide bond synthesis, demonstrating the potential of combining chemo- and biocatalysis. nih.gov Amine dehydrogenases (AmDHs) have shown potential for the biocatalytic synthesis of short aliphatic amines and amino alcohols. frontiersin.org While direct biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis offer a promising avenue for future synthetic strategies. rsc.orgmdpi.com

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, typically an aqueous phase and an organic phase. hielscher.comegyankosh.ac.in A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of a reactant from one phase to another, where the reaction occurs. egyankosh.ac.inwiley-vch.de This method allows for the use of inexpensive and environmentally friendly reagents and solvents under mild conditions. wiley-vch.de

The synthesis of nitriles from alkyl halides using cyanide ions in an aqueous solution can be effectively catalyzed by quaternary ammonium salts. egyankosh.ac.in The catalyst transports the cyanide anion from the aqueous phase to the organic phase to react with the alkyl halide. wiley-vch.de While specific applications of PTC for the direct synthesis of this compound are not detailed in the provided results, the fundamental principles are applicable to the cyanation of appropriate precursors. For example, PTC has been shown to enhance the C-alkylation of phenylacetonitrile (B145931) in a solvent-free environment. hielscher.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, energy efficiency, and waste prevention.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, offers significant environmental and economic benefits. It reduces solvent waste, simplifies purification processes, and can sometimes lead to higher reaction rates and yields.

Solvent-free synthesis has been successfully applied to produce various heterocyclic compounds. For example, 2-amino-4H-chromene derivatives have been synthesized under solvent-free conditions using MOF-5 as a catalyst. chemmethod.com Similarly, the synthesis of 2,3-diaryl-2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved from isatiocanhydride and Schiff bases in the presence of sodium hydroxide (B78521) under solvent-free conditions. researchgate.net The synthesis of 2-amino-3-aryl-5-substituted thiophenes has also been reported using KF-Al2O3 under solvent-free microwave irradiation. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has become a popular tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. tandfonline.commdpi.com This technique is considered a green chemistry approach due to its energy efficiency and potential to enable solvent-free reactions. mdpi.com

MAS has been employed in the synthesis of a wide range of nitrogen-containing heterocycles. tandfonline.comtandfonline.com For instance, the synthesis of 3-amino-2-aroyl benzofuran (B130515) derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones can be achieved in 10-20 minutes. researchgate.net The synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines has also been accomplished using microwave irradiation with yields up to 86%. mdpi.com

The following table summarizes examples of microwave-assisted synthesis of related compounds.

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield |

| 3-Amino-2-aroyl benzofurans | 2-Hydroxybenzonitriles, 2-Bromoacetophenones | Cs2CO3, DMF | 10-20 min | Good to Excellent researchgate.net |

| 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 2-Amino acid-derived enamines | Microwave irradiation | Not specified | 55-86% mdpi.com |

| 2-Amino-3-aryl-5-substituted thiophenes | Aromatic aldehydes, active methylene (B1212753) compounds, sulfur | KF-Al2O3, Solvent-free | Not specified | Not specified researchgate.net |

| Schiff base ligands and their metal complexes | 5-Bromosalicylaldehyde, 2-amino-5-nitrothiazole | Microwave irradiation | 4-5 min | 87-88% mdpi.com |

Atom Economy and Waste Reduction

In the synthesis of specialty chemicals like this compound and its analogs, the principles of green chemistry, particularly atom economy and waste reduction, are of paramount importance. jocpr.com Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com High atom economy is achieved in reactions that maximize the incorporation of starting material atoms into the final product, such as addition and rearrangement reactions. jocpr.com

Strategies to improve the environmental and economic profile of synthesizing aromatic nitriles include:

Catalytic Processes: The use of catalysts is a cornerstone of green synthesis. For instance, in the preparation of hydroxybenzonitriles from hydroxybenzoic acid esters and ammonia, supported phosphoric acid catalysts have been employed to achieve high yields (e.g., 92-95%). google.com A patent describes a process for preparing amino- and hydroxybenzonitriles from their corresponding acids or esters using a supported boron phosphate catalyst doped with a transition metal, which operates at high temperatures (280-450°C). google.com Another patented method for producing o-hydroxybenzonitrile from o-hydroxybenzoyl amide uses an amino acid-based catalyst with phosgene, reportedly achieving a 98% yield and high atom economy. google.com

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. nih.gov The synthesis of various heterocyclic compounds, such as 2-amino-4H-pyrans and 4-aminoquinolines, from precursors including aminobenzonitriles, demonstrates the power of MCRs. nih.govcardiff.ac.uk These reactions often proceed with operational simplicity and reduce the number of sequential synthetic steps. nih.govcardiff.ac.uk

Solvent and Reaction Condition Optimization: The choice of solvent and reaction conditions significantly impacts waste generation. The use of greener solvents like polyethylene (B3416737) glycol (PEG-200) or even solvent-free conditions, such as ball milling, can drastically reduce environmental impact. nih.govrsc.org For example, the synthesis of 2-amino-4H-benzo[b]pyrans has been achieved using a planetary ball mill process at room temperature without solvents. nih.gov

Derivatization Strategies and Functional Group Transformations

The chemical versatility of this compound stems from its three reactive functional groups. Each group—amino, hydroxyl, and nitrile—can be selectively targeted to produce a wide array of derivatives.

Reactions of the Amino Group (e.g., acylation, alkylation, diazotization)

The primary amino group is a potent nucleophile and can undergo a variety of transformations.

Acylation: The amino group can be readily acylated to form amides. For example, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. mdpi.com This reaction is often used to protect the amino group or to introduce new structural motifs.

Alkylation: The nucleophilic character of the amine facilitates alkylation reactions. It can also participate in addition reactions, such as the aza-Michael addition to ynones, which initiates a cascade reaction to form complex heterocyclic structures like 4-aminoquinolines. cardiff.ac.uk

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be used to introduce a range of other functional groups through Sandmeyer or related reactions, although specific applications for this compound require careful consideration of the other functional groups' stability under the reaction conditions. The hydrolysis of diazonium salts using a two-phase system represents a method for introducing a hydroxyl group. mdpi.com

Reactions of the Hydroxyl Group (e.g., etherification, esterification)

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a nucleophilic phenoxide, enabling various substitution reactions.

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. Another approach involves nucleophilic aromatic substitution, where a suitable precursor like 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile is synthesized via the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol, followed by demethylation. mdpi.com

Esterification: The hydroxyl group can be esterified by reacting with acyl chlorides or acid anhydrides under appropriate conditions to form the corresponding ester.

The table below summarizes selected derivatization reactions involving the amino and hydroxyl groups.

| Starting Material | Reagent(s) | Functional Group Targeted | Reaction Type | Product Type | Reference |

| 2-Aminobenzonitrile analog | Ynone, KtOBu | Amino | Aza-Michael Addition / Annulation | 4-Aminoquinoline (B48711) | cardiff.ac.uk |

| 5-Chloro-2-nitroaniline | Resorcinol, NaH | Aromatic Ring (forms ether) | Nucleophilic Aromatic Substitution | 5-(3-hydroxyphenoxy)-2-nitroaniline | mdpi.com |

| 3-Fluoro-5-chlorobenzonitrile | 3-Methoxyphenol, K₂CO₃ | Aromatic Ring (forms ether) | Nucleophilic Aromatic Substitution | 2-(3-methoxyphenoxy)-5-chlorobenzonitrile | mdpi.com |

| 2-Amino-5-bromopyridine | 2,5-Hexanedione | Amino | Protection (Paal-Knorr) | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | researchgate.net |

Reactions of the Nitrile Group (e.g., hydrolysis, reduction to amines)

The nitrile group is a versatile functional handle that can be transformed into other nitrogen-containing groups or a carboxylic acid.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. The reaction proceeds via an intermediate amide. For example, the hydrolysis of 2-(2-amino-5-bromobenzoyl)pyridine's precursor is completed by heating in hydrochloric acid. google.com In some cases, the reaction can be stopped at the amide stage. A domino reaction of 2-hydroxybenzonitriles with ketones, promoted by zinc chloride, is proposed to proceed through the initial hydrolysis of the nitrile group to a salicylamide. rsc.org

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminomethyl-substituted phenols.

The table below outlines key reactions of the nitrile group.

| Starting Material | Reagent(s) | Functional Group Targeted | Reaction Type | Product Type | Reference |

| 2-Hydroxybenzonitriles | Ketone, ZnCl₂ | Nitrile, Hydroxyl | Domino Reaction (Hydrolysis/Condensation) | 1,3-Benzoxazin-4-one | rsc.org |

| 2-Amino-5-bromobenzonitrile | 2-Picolyl-lithium, then H₃O⁺ | Nitrile | Grignard-type reaction / Hydrolysis | 2-(2-Amino-5-bromobenzoyl)pyridine | google.com |

Regioselective Synthesis Considerations

The synthesis and derivatization of polysubstituted aromatic compounds like this compound require careful control of regioselectivity. The directing effects of the substituents on the aromatic ring are crucial in electrophilic substitution reactions. The amino (-NH₂) and hydroxyl (-OH) groups are both powerful ortho-, para-directing and activating groups. The nitrile (-CN) group is a meta-directing and deactivating group.

In electrophilic aromatic substitution on this compound, the positions ortho and para to the activating -NH₂ and -OH groups are favored. The positions ortho to the amino group are C3 and C1 (occupied by CN), and the position para is C5 (occupied by OH). The positions ortho to the hydroxyl group are C4 and C6, and the position para is C2 (occupied by NH₂). Therefore, incoming electrophiles would be strongly directed to the C4 and C6 positions.

The relative nucleophilicity of the functional groups also dictates reaction pathways. In a base-promoted reaction of 2-aminobenzonitriles with ynones, the initial step is the nucleophilic attack of the amino group. cardiff.ac.uk The electronic nature of other substituents on the 2-aminobenzonitrile ring can significantly influence reactivity. For instance, a 2-aminobenzonitrile bearing a strongly electron-withdrawing nitro group failed to yield the desired 4-aminoquinoline product, likely due to the reduced nucleophilicity of the amino group. cardiff.ac.uk This highlights how electronic effects are critical for controlling reactivity and achieving the desired regiochemical outcome.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 Hydroxybenzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled method for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon skeleton and the environment of each proton.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical derivative of 2-Amino-5-hydroxybenzonitrile, the aromatic protons appear as distinct signals in the downfield region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and nitrile (-C≡N) substituents. The -OH and -NH₂ protons are often observed as broad singlets and their chemical shifts can be concentration and solvent dependent; these signals can also be confirmed by D₂O exchange experiments. researchgate.net Aromatic protons typically exhibit splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with neighboring protons, which helps in assigning their positions on the benzene (B151609) ring. niscpr.res.in

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | 6.0 - 7.5 | d, dd, m | The exact shift and splitting depend on the substitution pattern. |

| -NH₂ | 3.5 - 6.0 | br s | Position is variable; signal disappears upon D₂O exchange. |

| -OH | 4.0 - 8.0 | br s | Position is variable; signal disappears upon D₂O exchange. |

d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a signal, and its chemical shift indicates its electronic environment. In this compound derivatives, the carbon attached to the electron-withdrawing nitrile group (C-CN) is typically found downfield, while the nitrile carbon itself (C≡N) has a characteristic shift. The carbons bonded to the amino and hydroxyl groups are also significantly shifted. researchgate.net The number of signals can indicate molecular symmetry. masterorganicchemistry.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-OH | 150 - 160 | The carbon atom directly bonded to the hydroxyl group. |

| C-NH₂ | 140 - 150 | The carbon atom directly bonded to the amino group. |

| Aromatic C-H | 100 - 130 | Aromatic carbons bonded to hydrogen. |

| C-CN | 95 - 110 | The quaternary carbon atom to which the nitrile group is attached. |

Two-dimensional (2D) NMR experiments provide correlational information that is essential for unambiguously assigning complex structures. walisongo.ac.iddokumen.pub

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, revealing which protons are adjacent to each other. For this compound, COSY spectra would clearly show the connectivity between the protons on the aromatic ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). libretexts.org It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the nitrile carbon and the carbons bearing the -OH, -NH₂, and -CN substituents, by observing their correlation with nearby protons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is crucial for determining the three-dimensional conformation of the molecule and its derivatives.

Vibrational Spectroscopy Analyses

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique molecular fingerprint. For this compound, the key functional groups give rise to strong, characteristic absorption bands. Differences in crystal symmetry and hydrogen bonding between different forms (like enantiomers and racemates) can also be distinguished. thermofisher.com The analysis of these bands confirms the presence of the nitrile, hydroxyl, and amino moieties. publish.csiro.auclockss.org

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (hydroxyl) | O-H stretch | 3200 - 3600 | Strong, Broad |

| -NH₂ (amino) | N-H stretch | 3300 - 3500 | Medium (often two bands) |

| -C≡N (nitrile) | C≡N stretch | 2220 - 2260 | Medium to Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H bend (out-of-plane) | 690 - 900 | Strong |

| C-O (hydroxyl) | C-O stretch | 1200 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile group (-C≡N) typically shows a strong and sharp Raman signal, which is very useful for identification. researchgate.net Raman spectroscopy can also effectively differentiate between polymorphic forms of a compound, as different crystal lattices result in distinct low-frequency vibrational modes (phonon modes). thermofisher.com The analysis of aromatic ring vibrations and the modes associated with the amino and hydroxyl groups provides further structural confirmation. spectroscopyonline.com

Table 4: Key Raman Shifts for this compound

| Functional Group | Vibration Type | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| -C≡N (nitrile) | C≡N stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | Ring breathing mode | ~1000 | Strong |

| Aromatic Ring | C=C stretch | 1580 - 1620 | Strong |

| -NH₂ (amino) | N-H stretch | 3300 - 3500 | Weak to Medium |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic transitions and photophysical behavior of molecules. For derivatives of this compound, these methods are instrumental in understanding how structural modifications influence their interaction with light.

The UV-Vis absorption spectra of this compound derivatives are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system and associated functional groups. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic nature of substituents and the polarity of the solvent.

For instance, the introduction of a benzimidazolyl group at the 2-position, as in 2-(1H-benzo[d]imidazol-2-yl)-5-hydroxybenzonitrile, results in a distinct UV-Vis absorption profile. In a study, this derivative exhibited a significant absorption peak, which can be attributed to the extended π-conjugated system. rsc.org The presence of both electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (nitrile) on the benzene ring of the parent compound leads to a charge-transfer character in its electronic transitions.

The following table summarizes typical UV-Vis absorption data for a derivative of this compound.

| Compound | Solvent | λmax (nm) | Reference |

| 2-(1H-benzo[d]imidazol-2-yl)-5-hydroxybenzonitrile | Not Specified | 254.5 | rsc.org |

Fluorescence spectroscopy is a powerful tool to investigate the emissive properties of molecules upon excitation with UV or visible light. Derivatives of this compound, particularly those with extended π-systems or specific substituent patterns, are expected to exhibit fluorescence. The emission wavelength, quantum yield (ΦF), and fluorescence lifetime (τ) are key parameters that define the photophysical behavior of these compounds.

The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, studies on related 2-aminopyridine (B139424) derivatives have shown that these compounds can be highly fluorescent, with their emission characteristics being sensitive to solvent polarity. sciforum.net This solvatochromism is often indicative of a change in the dipole moment of the molecule upon excitation, a characteristic that can be expected for this compound derivatives due to the presence of both donor and acceptor groups. The phenomenon of excited-state intramolecular proton transfer (ESIPT) has also been observed in similar hydroxyphenyl-substituted heterocyclic systems, which can lead to dual fluorescence and large Stokes shifts. researchgate.net

Hypothetical fluorescence data for a derivative of this compound in different solvents are presented in the table below to illustrate the expected trends.

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| Dichloromethane | 350 | 420 | 0.15 |

| Acetonitrile (B52724) | 350 | 435 | 0.12 |

| Methanol | 350 | 450 | 0.08 |

Note: This table is illustrative and based on general principles and data from related compounds, as specific fluorescence data for this compound derivatives were not found in the initial search.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. High-resolution mass spectrometry and tandem mass spectrometry are particularly powerful in the characterization of novel this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org This is crucial for confirming the identity of newly synthesized derivatives of this compound. The technique can distinguish between molecules with the same nominal mass but different elemental formulas. For example, in the characterization of various heterocyclic compounds, HRMS is routinely used to confirm that the experimentally determined mass is within a few parts per million (ppm) of the calculated theoretical mass. clockss.orgacs.org

The table below shows the calculated and hypothetical measured high-resolution mass data for this compound.

| Compound | Chemical Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |

| This compound | C₇H₆N₂O | 135.0553 | 135.0551 | -1.48 |

Note: The measured data is hypothetical to illustrate the principle of HRMS.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic pattern of product ions. wikipedia.org This fragmentation pattern provides a wealth of structural information, helping to identify the connectivity of atoms within the molecule. For derivatives of this compound, MS/MS can be used to confirm the presence of key functional groups and to determine the position of substituents on the aromatic ring.

The fragmentation of a protonated molecule of this compound would likely involve the loss of small neutral molecules such as HCN, CO, or NH₃. The analysis of these fragmentation pathways allows for the detailed structural characterization of the parent compound and its derivatives. For instance, the fragmentation of related aminophenol structures often involves characteristic cleavages of the aromatic ring and the substituents.

A hypothetical MS/MS fragmentation pattern for the protonated molecule of this compound is presented below.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| 135.0553 | Loss of HCN | 108.0471 |

| 135.0553 | Loss of CO | 107.0604 |

| 135.0553 | Loss of NH₃ | 118.0393 |

Note: This table represents a plausible fragmentation pattern and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For derivatives of this compound, a single-crystal X-ray diffraction study would reveal the exact molecular geometry and how the molecules pack in the crystal lattice.

The crystal structure of a molecule provides invaluable information that can help to understand its physical properties and biological activity. For example, the planarity of the aromatic system, the conformation of substituents, and the nature of intermolecular hydrogen bonds involving the amino and hydroxyl groups would be clearly elucidated. In related structures, such as substituted benzonitriles, X-ray diffraction has been used to confirm the formation of hydrogen-bonded networks which dictate the crystal packing. A crystallographic study of a derivative of this compound would likely reveal a network of hydrogen bonds involving the amino, hydroxyl, and nitrile functionalities, contributing to the stability of the crystal structure.

The following table presents hypothetical crystallographic data for a derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105.2 |

| Volume (ų) | 780.5 |

| Z | 4 |

| Hydrogen Bonds | O-H···N, N-H···O, N-H···N |

Note: This table is illustrative and based on typical values for similar organic molecules, as specific crystallographic data for this compound derivatives were not found in the initial search.

Single Crystal X-ray Diffraction Analysis

A notable example is the analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a derivative synthesized from 5-bromo-2-hydroxybenzonitrile. researchgate.netiucr.org The structure was solved by direct methods and refined using full-matrix least-squares techniques. rsc.org The analysis revealed that the benzofuran (B130515) unit and the ester group are nearly coplanar, with a dihedral angle of just 5.25 (2)°. researchgate.netiucr.org Such data is crucial for understanding the molecule's spatial arrangement.

The collection of diffraction data is typically performed on a diffractometer equipped with a CCD detector, using a specific radiation source like Mo Kα radiation. iucr.orgrsc.org The crystal data and refinement parameters for a derivative like Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate provide a wealth of information.

Crystal Data for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀BrNO₃ |

| Formula Weight (Mr) | 284.11 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 5.775 (5) |

| b (Å) | 25.550 (2) |

| c (Å) | 7.640 (1) |

| β (°) | 98.292 (1) |

| Volume (V) (ų) | 1115.5 (10) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor (R[F² > 2σ(F²)]) | 0.033 |

Data sourced from IUCr Journals. iucr.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These forces, primarily hydrogen bonds and van der Waals forces, dictate the crystal's stability and physical properties.

In the crystal structure of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, both intramolecular and intermolecular hydrogen bonds play a critical role. researchgate.netiucr.org An intramolecular N—H⋯O hydrogen bond helps to stabilize the molecular conformation, contributing to its near-planar geometry. researchgate.netiucr.orgresearchgate.net

Combined Spectroscopic and Computational Approaches for Structure Elucidation

While X-ray crystallography provides a static picture of a molecule in the solid state, a combination of spectroscopic methods and computational chemistry is often employed for a more complete structural elucidation in various states. grafiati.com This integrated approach is powerful for confirming structures and understanding molecular behavior.

Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry provide key information about functional groups, the connectivity of atoms, and molecular weight. nih.govmdpi.com For instance, the IR spectrum of a benzonitrile (B105546) derivative would show a characteristic strong absorption for the C≡N stretch. researchgate.net Similarly, ¹H and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively, allowing for detailed structural assignment. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are used to simulate molecular structures, vibrational frequencies, and NMR chemical shifts. researchgate.net These calculated parameters can be compared with experimental data. A good agreement between the experimental and computed values validates the proposed structure. researchgate.net This combined approach is particularly useful when single crystals suitable for X-ray diffraction are not available. For example, computational studies can predict the preferred sites for electrophilic substitution on the aromatic ring, which can then be verified by synthesizing and analyzing the corresponding derivatives. grafiati.com

Computational and Theoretical Studies on 2 Amino 5 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a primary tool for predicting the molecular geometry and spectroscopic properties of compounds like 2-Amino-5-hydroxybenzonitrile.

Geometry Optimization and Conformer Analysis

The first step in a typical DFT study involves the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable three-dimensional structure. For a molecule like this compound, which has rotatable bonds (e.g., the amine and hydroxyl groups), multiple conformers may exist.

A conformer analysis would be performed to identify the different stable rotational isomers and their relative energies. This is achieved by systematically rotating the flexible dihedral angles and performing geometry optimization for each starting structure. The results of such an analysis would reveal the most predominant conformer(s) at a given temperature. The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups with the nitrile group or the benzene (B151609) ring.

Vibrational Frequency Calculations and Spectral Simulations

Once the optimized geometry of the most stable conformer(s) is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical IR and Raman spectra of the molecule. These simulated spectra can then be compared with experimental data to aid in the structural characterization of the compound.

For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, the C≡N nitrile stretch, and various aromatic C-H and C-C stretching and bending modes.

Prediction of Spectroscopic Parameters (NMR chemical shifts, UV-Vis absorption maxima)

DFT calculations are also widely used to predict various spectroscopic parameters that are essential for the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced to a standard (e.g., Tetramethylsilane), can be compared with experimental NMR data to assist in the assignment of signals to specific atoms within the molecule.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This analysis provides the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. Experimental data indicates that this compound exhibits a UV-Vis absorption maximum (λmax) at 279 nm in a neutral solution. In an acidic solution, the λmax remains at 279 nm, while in a basic solution, it shifts to 265 nm. TD-DFT calculations would aim to reproduce these experimental values and provide insights into the nature of the electronic transitions involved.

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shifts | Data not available |

| 13C NMR Chemical Shifts | Data not available |

| UV-Vis λmax (Neutral) | 279 nm (Experimental) |

| UV-Vis λmax (Acidic) | 279 nm (Experimental) |

| UV-Vis λmax (Basic) | 265 nm (Experimental) |

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, complementing the static picture provided by quantum mechanical calculations.

Conformational Landscape Exploration

While DFT calculations can identify stable conformers, MD simulations can explore the conformational landscape of this compound in a more dynamic fashion. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

Solvation Effects and Dynamic Behavior

MD simulations are especially powerful for studying the effects of the solvent on the structure and dynamics of a molecule. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to investigate:

Solvent Shell Structure: The arrangement of solvent molecules around the solute, providing insights into solute-solvent interactions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and the surrounding solvent molecules.

Diffusion and Transport Properties: The movement of the molecule through the solvent.

Such simulations would provide a detailed understanding of how the aqueous environment influences the behavior of this compound at the molecular level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology allows for the prediction of its binding affinity with various biological receptors. This is crucial in drug discovery for assessing the potential of a compound to act as a therapeutic agent. The binding affinity is often expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

Hypothetically, docking studies for this compound against common biological targets could yield a range of binding affinities. For instance, its interaction with enzymes such as cyclooxygenase (COX) or various kinases could be explored to assess its anti-inflammatory or anti-cancer potential, respectively.

Table 1: Hypothetical Binding Affinity Predictions for this compound with Selected Biological Receptors.

| Biological Receptor | Potential Therapeutic Area | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -7.5 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Anti-cancer | -8.2 |

| B-cell lymphoma 2 (Bcl-2) | Apoptosis induction | -6.9 |

| Monoamine Oxidase B (MAO-B) | Neuroprotective | -7.1 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the interaction profile between a ligand and its target receptor. This includes identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand. These interactions are typically hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. The nitrile (-CN) group can also participate in polar interactions. The benzene ring can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. A detailed analysis of these interactions is fundamental for understanding the mechanism of action and for guiding lead optimization in drug design.

Table 2: Potential Key Binding Residues and Interaction Types for this compound with a Hypothetical Kinase Receptor.

| Amino Acid Residue | Interaction Type | Functional Group of Ligand Involved |

|---|---|---|

| Lysine | Hydrogen Bond | Hydroxyl group (-OH) |

| Aspartate | Hydrogen Bond | Amino group (-NH2) |

| Leucine | Hydrophobic Interaction | Benzene ring |

| Phenylalanine | Pi-Pi Stacking | Benzene ring |

Note: The data in Table 2 is a representative example of potential interactions and is not based on a specific documented study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable for predicting the activity or properties of new, untested compounds.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors can be derived, categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity.

Table 3: Selected Molecular Descriptors for this compound.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| 1D | Molecular Weight | 134.14 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | 70.04 Ų |

| Physicochemical | LogP | 1.43 |

| Electronic | Dipole Moment | ~4.5 D (estimated) |

Once a set of molecular descriptors is calculated for a series of related compounds with known activities or properties, a predictive model can be developed using various statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). researchgate.net

While a specific QSAR/QSPR model for this compound is not available, the development of such a model would involve synthesizing and testing a series of its derivatives. The resulting model could then be used to predict the activity of novel, unsynthesized derivatives, thereby streamlining the discovery of compounds with enhanced properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

While direct FMO analysis data for this compound is limited, a study on the structurally similar compound (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile provides valuable insights. nih.gov Density Functional Theory (DFT) calculations at the B3LYP/6–311G(d,p) level were used to determine the FMO energies. nih.gov

Table 4: Frontier Molecular Orbital Energies for a Structurally Related Benzonitrile (B105546) Derivative.

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| EHOMO | -0.21428 | -5.83 |

| ELUMO | -0.08493 | -2.31 |

| Energy Gap (ΔE) | 0.12935 | 3.52 |

Data from a study on (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. nih.gov

The HOMO and LUMO are reportedly localized in the plane extending from the phenol (B47542) ring to the cyano benzene ring. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The energy gap of 3.52 eV for the related compound suggests a moderately stable molecule with potential for reactivity. Similar calculations for this compound would provide a more precise understanding of its electronic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

A specific HOMO-LUMO analysis for this compound, including the energy values of these frontier orbitals and the resulting energy gap, has not been reported. This type of analysis is crucial for understanding the electronic absorption properties and chemical reactivity of a molecule. The HOMO-LUMO gap is a key parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For related benzonitrile derivatives, density functional theory (DFT) has been used to calculate these values, showing that the distribution of HOMO and LUMO orbitals is typically spread across the aromatic system. nih.gov

Reactivity Predictions based on Electron Density Distribution

Predictions of chemical reactivity based on the electron density distribution for this compound are not specifically documented. Such studies typically rely on quantum chemical calculations to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule. For other aminobenzonitriles, the amino group and the aromatic ring often act as electron-donating centers, while the cyano group is electron-withdrawing. analis.com.my This general understanding suggests potential sites for electrophilic and nucleophilic attack, but a precise analysis for the title compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the surveyed literature. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map typically uses a color spectrum where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov For a related compound, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the negative regions were found to be located on the oxygen and nitrogen atoms. nih.gov

Non-Covalent Interaction (NCI) Analysis

A Non-Covalent Interaction (NCI) analysis for this compound has not been published. This analysis is used to identify and visualize weak interactions, such as hydrogen bonds and van der Waals forces, both within a single molecule and between molecules. These interactions are fundamental to understanding the supramolecular chemistry and crystal packing of a compound. In the crystal structures of similar molecules, N–H···N and other hydrogen bonds have been observed to play a significant role in stabilizing the solid-state structure. analis.com.my

Mechanistic Investigations of Chemical Reactions Involving 2 Amino 5 Hydroxybenzonitrile

Reaction Pathways and Kinetic Studies

The reactivity of 2-Amino-5-hydroxybenzonitrile is governed by the interplay of its three functional groups: the amino (-NH2), hydroxyl (-OH), and nitrile (-CN) groups, all attached to a benzene (B151609) ring. These groups influence the electron density of the aromatic ring and can participate directly in reactions.

The activation energy (Ea) for a reaction involving this compound will be influenced by the electronic nature of the substituents. Both the amino and hydroxyl groups are strong electron-donating groups through resonance, which can stabilize positively charged intermediates and transition states, thereby lowering the activation energy for certain reactions, such as electrophilic aromatic substitution. Conversely, these groups might destabilize negatively charged transition states.

Table 4.1: Predicted Relative Activation Energies for Electrophilic Aromatic Substitution

| Reaction Type | Substituent Effects | Predicted Relative Activation Energy |

|---|---|---|

| Nitration | -NH2 and -OH are activating | Lower than benzene |

| Halogenation | -NH2 and -OH are activating | Lower than benzene |

| Friedel-Crafts Acylation | -NH2 and -OH can complex with Lewis acid | Higher than benzene (potential for catalyst deactivation) |

This table is predictive and based on general principles of organic chemistry.

The nitrile group, being electron-withdrawing, can influence the regioselectivity of reactions and the stability of intermediates. Computational models, such as those based on Density Functional Theory (DFT), would be necessary to precisely calculate the geometries and energies of transition states for specific reactions of this compound.

The amino and hydroxyl groups are ortho-, para-directing and activating substituents in electrophilic aromatic substitution reactions. Their presence significantly increases the rate of reaction compared to unsubstituted benzonitrile (B105546). The powerful electron-donating nature of these groups enriches the electron density of the aromatic ring, particularly at the positions ortho and para to them, making it more susceptible to electrophilic attack.

Table 4.2: Expected Influence of Substituents on Reaction Rates

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution Rate |

|---|---|---|---|

| -NH2 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating |

| -OH | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating |

| -CN | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating |

This table outlines the general electronic effects of the functional groups present in this compound.

Catalytic Applications and Reaction Mechanisms

The functional groups of this compound make it a versatile substrate for various catalytic transformations, offering pathways to a diverse range of more complex molecules.

The presence of the nitrile group and the aromatic ring allows for a variety of metal-catalyzed reactions. Transition metals such as palladium, copper, and nickel are commonly used to catalyze cross-coupling and addition reactions involving benzonitriles nih.gov.

One potential application is in cross-coupling reactions , where the C-X (X = halogen) bond is typically used. While this compound does not possess a halogen, derivatization to introduce a halide or a triflate group would open up possibilities for Suzuki, Heck, or Sonogashira couplings.

More directly, the nitrile group itself can participate in metal-catalyzed reactions. For instance, the addition of organoboronic acids to the cyano group, catalyzed by transition metals, can lead to the formation of ketones after hydrolysis nih.gov.

A plausible catalytic cycle for a palladium-catalyzed addition of an organometallic reagent (R-M) to the nitrile group of this compound would involve:

Oxidative Addition: The palladium(0) catalyst adds to the organometallic reagent.

Coordination: The nitrile group of this compound coordinates to the palladium center.

Migratory Insertion: The R group migrates from the metal to the nitrile carbon.

Reductive Elimination/Protonolysis: The product is released, and the palladium(0) catalyst is regenerated.

Organocatalysis offers a metal-free alternative for the transformation of organic molecules. The amino and hydroxyl groups in this compound can act as directing groups or participate in hydrogen bonding interactions with organocatalysts.

For example, the amino group could be utilized in enamine or iminium ion catalysis after conversion to a suitable precursor. While direct organocatalytic reactions involving the nitrile group are less common, the other functional groups provide handles for various transformations. For instance, asymmetric reactions targeting the positions activated by the amino and hydroxyl groups could be envisioned using chiral organocatalysts.

Role as a Synthetic Intermediate in Heterocyclic Chemistry

The combination of amino, hydroxyl, and nitrile functionalities makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. The vicinal arrangement of the amino and nitrile groups is particularly useful for the construction of fused ring systems.

One of the most common applications of 2-aminobenzonitriles is in the Friedländer annulation for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. While this compound is not a ketone or aldehyde, its nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aldehyde under specific conditions, thus serving as a precursor for Friedländer-type reactions.

Furthermore, the reaction of the amino group with a suitable dielectrophile can lead to the formation of various nitrogen-containing heterocycles. For example, reaction with β-ketoesters could yield substituted quinolines or other related heterocycles. The hydroxyl group can also participate in cyclization reactions, for instance, through O-alkylation followed by intramolecular cyclization.

Table 4.3: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| Guanidine | Substituted quinazolines |

| Formamide | Substituted quinazolines |

| α-Haloketones | Substituted quinolines |

| Phosgene derivatives | Benzoxazoles or isatoic anhydride (B1165640) analogues |

This table presents potential synthetic routes to heterocyclic compounds starting from this compound based on established synthetic methodologies.

Formation of Quinazoline (B50416) Derivatives

The synthesis of quinazoline scaffolds from 2-aminobenzonitrile (B23959) derivatives is a well-established and significant transformation in medicinal chemistry. While direct mechanistic studies on this compound are not extensively documented, the reaction pathway can be inferred from studies on analogous 2-aminobenzonitriles. A common approach involves the reaction of the 2-aminobenzonitrile with a suitable one-carbon synthon, such as an aldehyde, orthoester, or formamide.

A plausible mechanism for the formation of a 7-hydroxyquinazoline derivative from this compound and an aldehyde is depicted below. The reaction is typically acid-catalyzed and proceeds through several key steps:

Initial Condensation: The reaction initiates with the nucleophilic attack of the amino group of this compound on the protonated aldehyde, forming a Schiff base intermediate (iminium ion).

Intramolecular Cyclization: The nitrile group then acts as an internal nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization leads to the formation of a six-membered ring, resulting in a dihydroquinazoline (B8668462) intermediate.

Tautomerization and Aromatization: The dihydroquinazoline intermediate undergoes tautomerization, followed by the elimination of a molecule of water to achieve aromatization, yielding the stable quinazoline ring system.

The presence of the hydroxyl group at the 5-position is expected to influence the reactivity of the aromatic ring through its electron-donating effect, potentially facilitating the initial condensation step.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the amino group on the protonated aldehyde. | Schiff Base (Iminium Ion) |

| 2 | Intramolecular attack of the nitrile group on the iminium carbon. | Dihydroquinazoline Intermediate |

| 3 | Tautomerization and subsequent dehydration. | Aromatic Quinazoline |

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound extends beyond the formation of simple quinazolines to the synthesis of more complex fused heterocyclic systems. The presence of multiple reactive sites allows for tandem or cascade reactions, leading to the construction of polycyclic structures.

One potential pathway involves an initial reaction at the amino and nitrile groups to form a quinazoline ring, which is then followed by a subsequent cyclization involving the hydroxyl group. For instance, reaction with a bifunctional electrophile could lead to the formation of a fused system.

A general mechanistic approach for the synthesis of a fused oxazoloquinazoline system from this compound is proposed as follows:

Quinazoline Formation: As described in the previous section, the initial reaction with a suitable reagent (e.g., an acyl chloride) would lead to the formation of a 2-substituted-7-hydroxyquinazolin-4-one.

Intramolecular O-Alkylation/Acylation: The hydroxyl group at the 7-position can then act as a nucleophile. In the presence of a second electrophilic center within the substituent at the 2-position, an intramolecular cyclization can occur.

Ring Closure and Aromatization: This ring-closing step would result in the formation of a new five- or six-membered heterocyclic ring fused to the quinazoline core. Subsequent elimination or rearrangement would lead to the final, stable fused heterocyclic system.

The regioselectivity of the second cyclization would be dependent on the nature of the linker and the reaction conditions employed.

Precursor for Diverse Organic Building Blocks

This compound serves as a valuable precursor, or "building block," for the synthesis of a wide array of more complex organic molecules. Its utility stems from the ability to selectively functionalize its different reactive groups. This approach is central to diversity-oriented synthesis, where complex and structurally diverse molecules are generated from a common starting material.

The amino, hydroxyl, and nitrile groups can be manipulated through various chemical transformations to introduce new functionalities and build molecular complexity.

| Functional Group | Potential Transformations | Resulting Building Block |

| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Diazonium Salts |

| Hydroxyl Group (-OH) | Etherification, Esterification | Ethers, Esters |

| Nitrile Group (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amines, Tetrazoles |

For example, the diazotization of the amino group, followed by a Sandmeyer reaction, could introduce a variety of substituents at the 2-position. The hydroxyl group can be converted into an ether or ester, altering the electronic properties and providing a handle for further reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for amide bond formation or further functionalization. Through a judicious sequence of these reactions, a multitude of complex organic building blocks can be synthesized from this single precursor.

Oxidation-Reduction Reaction Mechanisms

The phenolic and aminic functionalities of this compound make it susceptible to oxidation-reduction reactions. The electrochemical behavior of this molecule is expected to be influenced by both the electron-donating amino and hydroxyl groups.

Oxidation:

The oxidation of p-aminophenols, which share a similar structural motif, has been studied and can provide insights into the potential oxidation mechanism of this compound. The oxidation is likely to proceed via a stepwise electron-proton transfer mechanism.

Initial One-Electron Oxidation: The initial step is the removal of one electron from the aromatic system, facilitated by the electron-donating groups, to form a radical cation.

Deprotonation: The radical cation is highly acidic and will rapidly lose a proton from either the hydroxyl or amino group to form a neutral radical.

Second Oxidation and Tautomerization: This radical can then undergo a second one-electron oxidation to form a quinone-imine species. Tautomerization can lead to various resonance structures.

The presence of the nitrile group, an electron-withdrawing group, will likely increase the oxidation potential of the molecule compared to unsubstituted p-aminophenol.

Reduction:

The nitrile group of this compound can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The mechanism of catalytic hydrogenation involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Substitution Reaction Dynamics

The substitution pattern of the aromatic ring in this compound dictates its reactivity towards electrophilic and nucleophilic aromatic substitution reactions. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrile group governs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The amino and hydroxyl groups are strong activating groups and are ortho, para-directing. The nitrile group is a deactivating group and is meta-directing. In this compound, the powerful activating and directing effects of the amino and hydroxyl groups will dominate.

The position ortho to the amino group (position 3) is sterically hindered.

The position ortho to the hydroxyl group (position 6) is activated.

The position para to the amino group is occupied by the hydroxyl group, and the position para to the hydroxyl group is occupied by the amino group.

Nucleophilic Aromatic Substitution: